

# Spectroscopic Profile of 5-Undecanol: A Technical Guide

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## Compound of Interest

Compound Name: **5-Undecanol**

Cat. No.: **B1582354**

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This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **5-Undecanol** (CAS No. 37493-70-2), a secondary alcohol with applications in various chemical syntheses and as a flavoring agent. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition.

## Spectroscopic Data Summary

The empirical formula for **5-Undecanol** is  $C_{11}H_{24}O$ , with a molecular weight of 172.31 g/mol. Its structure is characterized by a hydroxyl group on the fifth carbon of an eleven-carbon aliphatic chain.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The  $^1H$  and  $^{13}C$  NMR data for **5-Undecanol** provide a clear fingerprint of its structure. The spectra are typically recorded in a deuterated solvent such as chloroform-d ( $CDCl_3$ ).

### $^1H$ NMR Data

The proton NMR spectrum of **5-Undecanol** exhibits distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.6	Multiplet	1H	CH-OH (C5-H)
~1.5	Multiplet	1H	OH
~1.4	Multiplet	4H	CH <sub>2</sub> adjacent to CH-OH (C4-H <sub>2</sub> , C6-H <sub>2</sub> )
~1.2-1.3	Broad Multiplet	12H	Other CH <sub>2</sub> groups (C2, C3, C7, C8, C9, C10-H <sub>2</sub> )
~0.9	Triplet	6H	CH <sub>3</sub> groups (C1-H <sub>3</sub> , C11-H <sub>3</sub> )

### <sup>13</sup>C NMR Data

The carbon-13 NMR spectrum provides information on the number of non-equivalent carbons and their chemical environments.

Chemical Shift (ppm)	Assignment
~72.5	C5 (CH-OH)
~37.5	C4, C6
~32.0	C2, C9
~29.5	C3, C8
~25.5	C7
~22.7	C10
~14.1	C1, C11

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **5-Undecanol**, typically acquired as a liquid film, shows characteristic absorptions for an alcohol.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3340	Strong, Broad	O-H stretch (hydrogen-bonded)
~2957, 2927, 2857	Strong	C-H stretch (aliphatic)
~1466	Medium	C-H bend (CH <sub>2</sub> )
~1378	Medium	C-H bend (CH <sub>3</sub> )
~1116	Strong	C-O stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **5-Undecanol**, electron ionization (EI) is a common method. The molecular ion peak (M<sup>+</sup>) is expected at m/z 172.

m/z	Relative Intensity (%)	Assignment
172	< 1	[M] <sup>+</sup>
154	2	[M - H <sub>2</sub> O] <sup>+</sup>
115	15	[M - C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (α-cleavage)
87	100	[M - C <sub>6</sub> H <sub>13</sub> ] <sup>+</sup> (α-cleavage)
73	30	
59	25	
43	60	

## Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid alcohol like **5-Undecanol**.

## NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

- Sample Preparation: A small amount of **5-Undecanol** (typically 5-20 mg for <sup>1</sup>H, 20-50 mg for <sup>13</sup>C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a clean, dry NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing ( $\delta$  = 0.00 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
- Data Acquisition: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. For <sup>1</sup>H NMR, standard pulse sequences are used. For <sup>13</sup>C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each carbon.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied, and the signals are integrated.

## Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **5-Undecanol**, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty salt plates or clean ATR crystal is recorded. The sample is then placed, and the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
- Data Processing: The resulting spectrum is analyzed for the positions and intensities of the absorption bands.

## Mass Spectrometry (MS)

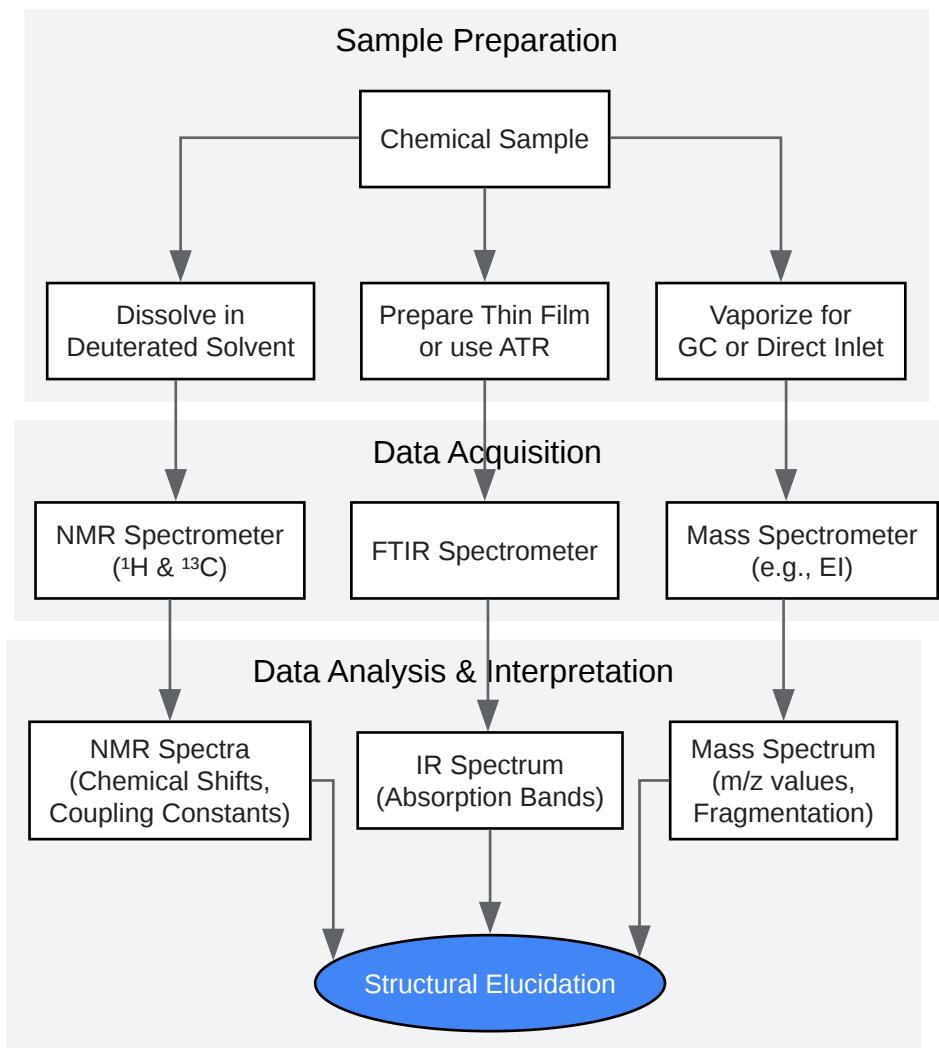
- Sample Introduction: For a volatile liquid like **5-Undecanol**, the sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification, or directly via a heated inlet system.
- Ionization: Electron Ionization (EI) is a common method. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus  $m/z$ .

## Visualizations

### Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

## General Workflow for Spectroscopic Analysis

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Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

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